Isopropoxycarbonyl-l-valine
Description
Classification and Structural Characteristics within N-Protected Amino Acids
N-Isopropoxycarbonyl-L-valine is classified as an N-protected amino acid. The protecting group, isopropoxycarbonyl, is a type of carbamate (B1207046). nih.gov Carbamates are a class of organic compounds that are widely used as protecting groups for amines because they can be introduced and removed under relatively mild conditions, which is crucial for preserving the integrity of sensitive molecules like amino acids and peptides. nih.govmasterorganicchemistry.com
The structure of N-Isopropoxycarbonyl-L-valine is defined by two key components:
The L-valine core: Valine is an α-amino acid with a nonpolar, aliphatic isopropyl side chain. wikipedia.org The "L" designation refers to the specific stereoconfiguration at the α-carbon, which is the naturally occurring form used in the biosynthesis of proteins. wikipedia.orgnih.gov
The N-isopropoxycarbonyl (Ipoc) group: This group is attached to the nitrogen atom of the valine's amino group. It is formed by the reaction of L-valine with an isopropoxycarbonyl source, such as isopropyl chloroformate. lookchem.com The presence of this carbamate group temporarily masks the nucleophilicity of the amine, preventing it from reacting out of turn during a chemical synthesis. masterorganicchemistry.com
Below are the key chemical and physical properties of N-Isopropoxycarbonyl-L-valine.
| Property | Value |
| Molecular Formula | C9H17NO4 |
| Molecular Weight | 203.24 g/mol nih.gov |
| CAS Number | 140923-27-9 chemsrc.comchemical-suppliers.eu |
| Density | 1.098 g/cm³ lookchem.comchemsrc.com |
| Boiling Point | 334.517°C at 760 mmHg lookchem.comchemsrc.com |
| Flash Point | 156.111°C lookchem.comchemsrc.com |
| Canonical SMILES | CC(C)C(C(=O)O)NC(=O)OC(C)C lookchem.com |
| Isomeric SMILES | CC(C)C@@HO)NC(=O)OC(C)C lookchem.comnih.gov |
This data is compiled from multiple sources. lookchem.comnih.govchemsrc.comchemical-suppliers.eu
Enantiomeric Purity and Stereochemical Significance
Enantiomeric purity is a critical factor in the synthesis of biologically active molecules, and N-Isopropoxycarbonyl-L-valine is no exception. The compound is synthesized from L-valine, the specific enantiomer of valine that is incorporated into proteins in living organisms. nih.gov Maintaining this stereochemical integrity throughout the synthesis process is essential, as the biological activity of the final product often depends on its precise three-dimensional structure.
The stereochemical significance of using N-Isopropoxycarbonyl-L-valine lies in its role as a chiral building block. By starting with the pure L-enantiomer, chemists can ensure the correct stereoconfiguration at that specific position in the target molecule. The isopropoxycarbonyl protecting group itself plays a role in preserving this stereochemistry. Carbamate-type protecting groups are known to suppress racemization (the formation of an equal mixture of both enantiomers) during the activation and coupling steps of peptide synthesis. brieflands.comnih.gov This is a significant advantage over earlier N-acyl protecting groups, which were more prone to causing the loss of stereochemical purity. brieflands.com However, conditions such as high reaction temperatures can still induce epimerization, highlighting the need for careful control during synthesis.
The enantiomeric purity of amino acid derivatives like this can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) with a chiral stationary phase. sigmaaldrich.comnih.govresearchgate.net
Historical Context of Carbamate Protecting Groups in Amino Acid and Peptide Chemistry
The use of N-Isopropoxycarbonyl-L-valine is a direct result of over a century of development in peptide chemistry. In the late 19th and early 20th centuries, chemists like Emil Fischer laid the groundwork for synthesizing peptides. brieflands.com However, a major challenge was preventing the amino group of one amino acid from reacting with itself or in other undesirable ways. wikipedia.org Early protecting groups, such as the N-benzoyl group, were difficult to remove without breaking the newly formed peptide bond and often led to racemization of the chiral center. brieflands.com
A revolutionary breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz, or Z) group. masterorganicchemistry.comwikipedia.org This was the first carbamate-based protecting group, and it proved highly effective at preventing racemization during peptide bond formation. brieflands.com The Cbz group could be removed under relatively mild conditions via catalytic hydrogenation, leaving the peptide bond intact. wikipedia.org This discovery is considered "epoch-making" and established peptide synthesis as a distinct field of chemistry. wikipedia.org
Following this, other carbamate protecting groups were developed to offer different deprotection strategies, a concept known as "orthogonality". masterorganicchemistry.com This allows for the selective removal of one protecting group while others remain, which is essential for synthesizing complex molecules. Key developments include:
tert-Butyloxycarbonyl (Boc): This group is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA). masterorganicchemistry.comwikipedia.org It became a cornerstone of liquid-phase and early solid-phase peptide synthesis (SPPS). wikipedia.org
9-Fluorenylmethoxycarbonyl (Fmoc): Introduced by Louis A. Carpino and Grace Y. Han in 1972, the Fmoc group is stable to acid but is readily removed by a mild base, typically piperidine (B6355638). brieflands.comnih.gov The orthogonality of the Fmoc group (base-labile) compared to the Boc (acid-labile) and Cbz (hydrogenolysis-labile) groups provided chemists with a powerful and versatile toolkit for complex peptide synthesis. masterorganicchemistry.com
The isopropoxycarbonyl (Ipoc) group belongs to this family of urethane (B1682113) or carbamate-type protecting groups. nih.gov Its use in compounds like N-Isopropoxycarbonyl-L-valine continues the legacy of Bergmann and Zervas, providing chemists with a reliable tool for controlling reactivity and maintaining stereochemical purity in modern organic synthesis.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17NO4 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-methyl-2-(propan-2-yloxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C9H17NO4/c1-5(2)7(8(11)12)10-9(13)14-6(3)4/h5-7H,1-4H3,(H,10,13)(H,11,12) |
InChI Key |
BOEQBJGCRDSQAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OC(C)C |
Origin of Product |
United States |
Synthetic Methodologies for N Isopropoxycarbonyl L Valine and Its Derivatives
Direct N-Protection of L-Valine via Isopropyl Chloroformate
The most direct and widely employed method for the synthesis of N-Isopropoxycarbonyl-L-valine is the N-protection of the parent amino acid, L-valine, using isopropyl chloroformate. This reaction is typically carried out under Schotten-Baumann conditions, which involve the acylation of an amine in the presence of a base in a biphasic or aqueous system.
Reaction Mechanisms and Pathways
The fundamental reaction mechanism for the N-protection of L-valine with isopropyl chloroformate follows a nucleophilic acyl substitution pathway. The key steps are as follows:
Deprotonation of the Amino Group: In a basic medium, the amino group of L-valine is deprotonated to a small extent, forming a more nucleophilic free amine. The choice of base is crucial for this step.
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the deprotonated L-valine attacks the electrophilic carbonyl carbon of isopropyl chloroformate. This results in the formation of a tetrahedral intermediate.
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, leading to the reformation of the carbonyl double bond and the expulsion of the chloride ion, which is a good leaving group.
Proton Transfer: A final proton transfer step, typically involving the base or solvent, neutralizes the protonated nitrogen, yielding the final product, N-Isopropoxycarbonyl-L-valine.
(CH₃)₂CHCH(NH₂)COOH + (CH₃)₂CHOCOCl + Base → (CH₃)₂CHCH(NHCOO(CH₃)₂)COOH + Base·HCl
The Schotten-Baumann conditions, often employing an aqueous solution of a base like sodium hydroxide (B78521) or sodium carbonate, are particularly effective for this transformation. The base serves a dual purpose: it neutralizes the hydrochloric acid byproduct, driving the reaction to completion, and it helps to maintain the amino acid in a deprotonated, more reactive state.
Optimization of Reaction Conditions and Yields
The yield and purity of N-Isopropoxycarbonyl-L-valine are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and the stoichiometry of the reactants.
| Parameter | Variation | Effect on Yield and Purity |
| Base | Sodium Hydroxide, Sodium Carbonate, Triethylamine (B128534) | Strong inorganic bases in aqueous media often provide high yields by effectively neutralizing HCl. Organic bases like triethylamine in organic solvents can also be used, but may require more stringent anhydrous conditions. |
| Solvent | Water, Dioxane/Water, Acetone/Water, Dichloromethane (B109758) | Biphasic systems like water/dichloromethane or single-phase aqueous mixtures are common. The choice of solvent affects the solubility of reactants and can influence the rate of reaction and ease of product isolation. |
| Temperature | 0 °C to Room Temperature | The reaction is typically carried out at low temperatures (0-5 °C) to control the exothermicity and minimize side reactions, such as the hydrolysis of isopropyl chloroformate. |
| Stoichiometry | Molar ratio of L-Valine to Isopropyl Chloroformate | A slight excess of isopropyl chloroformate is often used to ensure complete conversion of the amino acid. However, a large excess can lead to the formation of impurities. |
| pH | Maintained between 9-11 | Maintaining a basic pH is critical for keeping the amino group nucleophilic and neutralizing the generated acid. Careful control of pH prevents racemization and side reactions. |
By carefully controlling these parameters, yields of N-Isopropoxycarbonyl-L-valine can often exceed 90%. For instance, a typical laboratory-scale synthesis might involve dissolving L-valine in an aqueous solution of sodium carbonate, cooling the mixture to 0°C, and then slowly adding isopropyl chloroformate while maintaining the pH between 9 and 10. After the reaction is complete, the product is typically isolated by acidification of the reaction mixture, followed by extraction with an organic solvent and subsequent purification.
Stereoselective Synthesis of N-Isopropoxycarbonyl-L-valine Analogues and Derivatives
The stereochemical integrity of the chiral center in L-valine is of paramount importance in peptide synthesis and the development of chiral drugs. The direct N-protection of L-valine with isopropyl chloroformate under optimized Schotten-Baumann conditions generally proceeds with high stereoselectivity, preserving the (S)-configuration of the amino acid.
The synthesis of analogues and derivatives of N-Isopropoxycarbonyl-L-valine often involves modifications to the carboxylic acid or the side chain. These transformations can be carried out either before or after the N-protection step. For instance, the synthesis of esters or amides of N-Isopropoxycarbonyl-L-valine can be achieved through standard coupling reactions.
A key aspect of synthesizing derivatives is maintaining the stereochemical purity. For example, in the synthesis of a dipeptide containing an N-Isopropoxycarbonyl-L-valine residue, the coupling step must be performed using reagents and conditions that minimize racemization. Common coupling reagents that are known to suppress racemization include carbodiimides (like DCC or EDC) in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).
| Derivative Type | Synthetic Approach | Key Considerations for Stereoselectivity |
| Esters | Esterification of N-Isopropoxycarbonyl-L-valine with an alcohol using a catalyst (e.g., DCC/DMAP, acid catalysis). | Mild reaction conditions are crucial to prevent epimerization at the α-carbon. |
| Amides (Peptides) | Coupling of N-Isopropoxycarbonyl-L-valine with an amino acid ester using coupling reagents (e.g., HATU, HBTU). | The choice of coupling reagent and base is critical to suppress racemization of the activated carboxylic acid. |
| Side-Chain Modified Analogues | Synthesis starting from a modified valine precursor, followed by N-protection. | The stereochemistry is established early in the synthetic sequence and must be maintained throughout subsequent steps. |
Emerging Synthetic Approaches and Green Chemistry Considerations
In recent years, there has been a significant drive towards developing more environmentally friendly and sustainable synthetic methods in chemistry. The synthesis of N-protected amino acids is no exception.
Green Solvents: Traditional syntheses of N-protected amino acids often utilize chlorinated solvents like dichloromethane. Emerging research focuses on replacing these with greener alternatives. For the Schotten-Baumann reaction, water is an inherently green solvent. Other biodegradable or less toxic solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) are also being explored for extraction and purification steps.
Catalyst-Free and Milder Conditions: Efforts are being made to develop N-acylation reactions that proceed under milder conditions and without the need for catalysts that may be toxic or difficult to remove. While the Schotten-Baumann reaction is often base-promoted, research into highly reactive acylating agents that can react under neutral or near-neutral conditions is ongoing.
Enzymatic Synthesis: Biocatalysis offers a promising green alternative for the synthesis of N-protected amino acids. Lipases and proteases have been shown to catalyze the N-acylation of amino acids with high selectivity and under mild, aqueous conditions. For example, an immobilized lipase (B570770) could potentially be used to catalyze the reaction between L-valine and an activated ester of isopropoxycarboxylic acid, offering a highly stereoselective and environmentally benign route. While not yet a mainstream method for this specific compound, the principles of enzymatic synthesis are a key area of future development.
| Green Chemistry Approach | Application in N-Isopropoxycarbonyl-L-valine Synthesis | Advantages |
| Use of Aqueous Media | Performing the Schotten-Baumann reaction in water. | Reduces the need for volatile organic compounds (VOCs), is non-toxic, and cost-effective. |
| Alternative Solvents | Utilizing bio-based or less hazardous solvents for work-up and purification. | Improves the overall environmental footprint of the synthesis. |
| Enzymatic Catalysis | Employing enzymes like lipases for the N-acylation step. | High stereoselectivity, mild reaction conditions, biodegradable catalysts, and reduced waste generation. |
Chemical Reactivity and Transformation Dynamics
Mechanistic Aspects of N-Isopropoxycarbonyl Group Introduction
The introduction of the N-isopropoxycarbonyl protecting group onto L-valine typically proceeds via a nucleophilic substitution reaction at the amino group. The reaction generally involves the use of an isopropoxycarbonylating agent, such as isopropyl chloroformate, in the presence of a base.
The mechanism commences with the deprotonation of the amino group of L-valine by a suitable base, such as sodium hydroxide (B78521) or a tertiary amine like triethylamine (B128534), to enhance its nucleophilicity. The resulting amino anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isopropyl chloroformate. This is followed by the departure of the chloride leaving group, leading to the formation of the N-isopropoxycarbonyl-l-valine. The reaction is typically carried out in a solvent system that can accommodate both the amino acid and the acylating agent, such as a mixture of water and an organic solvent like dioxane or tetrahydrofuran.
Table 1: Reaction Parameters for N-Isopropoxycarbonyl Group Introduction
| Parameter | Description |
|---|---|
| Substrate | L-valine |
| Reagent | Isopropyl chloroformate |
| Base | Sodium hydroxide, Triethylamine |
| Solvent | Dioxane-water, Tetrahydrofuran-water |
| Reaction Type | Nucleophilic acyl substitution |
This method is analogous to the well-established procedures for the synthesis of other N-alkoxycarbonyl protected amino acids, such as Boc-valine prepchem.com and Cbz-protected amino acids prepchem.com. The choice of base and solvent can be optimized to maximize the yield and purity of the final product.
Selective Deprotection Strategies for the N-Isopropoxycarbonyl Moiety
The utility of the isopropoxycarbonyl protecting group lies in its stability under certain conditions and its susceptibility to cleavage under others, allowing for selective deprotection.
The N-isopropoxycarbonyl group is classified as an acid-labile protecting group, meaning it can be cleaved under acidic conditions. fiveable.me This property is shared with other commonly used urethane-type protecting groups like tert-butyloxycarbonyl (Boc). The removal is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). nih.govreddit.com
The mechanism of acid-labile deprotection involves the protonation of the carbonyl oxygen of the isopropoxycarbonyl group, which enhances the electrophilicity of the carbonyl carbon. This is followed by the departure of the isopropoxy group, which can be facilitated by the formation of a stable carbocation (in this case, the isopropyl cation) or by nucleophilic attack from the acid's conjugate base. The resulting carbamic acid is unstable and readily decarboxylates to release the free amino group of L-valine and carbon dioxide. libretexts.org
Table 2: Common Reagents for Acid-Labile Deprotection
| Reagent | Conditions |
|---|---|
| Trifluoroacetic acid (TFA) | Neat or in Dichloromethane (DCM) |
| Hydrogen chloride (HCl) | In an organic solvent like dioxane or ethyl acetate (B1210297) |
The rate of cleavage can be influenced by the strength of the acid and the reaction temperature. For substrates sensitive to strong acids, milder conditions can be employed. reddit.com
In the synthesis of complex molecules, such as peptides, it is often necessary to remove one protecting group while leaving others intact. This concept is known as orthogonal deprotection. thieme-connect.denih.gov The N-isopropoxycarbonyl group can be part of an orthogonal protection strategy. For instance, it is stable to the basic conditions used to remove the 9-fluorenylmethyloxycarbonyl (Fmoc) group, a common N-terminal protecting group in solid-phase peptide synthesis. nih.gov
Conversely, the Fmoc group is stable to the acidic conditions used to remove the isopropoxycarbonyl group. This orthogonality allows for the selective deprotection of either the N-terminus or a side chain, depending on the chosen protecting groups. nih.govnih.gov For example, in a peptide containing an N-terminally Fmoc-protected amino acid and an isopropoxycarbonyl-protected lysine (B10760008) side chain, the Fmoc group could be removed with a base like piperidine (B6355638) to allow for chain elongation, while the isopropoxycarbonyl group on the lysine side chain would remain intact. Subsequently, the isopropoxycarbonyl group could be removed with an acid like TFA.
Table 3: Orthogonal Protecting Group Pairs with Isopropoxycarbonyl
| Isopropoxycarbonyl (Acid-Labile) | Orthogonal Protecting Group | Deprotection Condition for Orthogonal Group |
|---|---|---|
| Stable | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., Piperidine) |
| Stable | Benzyl (Cbz) | Hydrogenolysis |
This strategic use of orthogonal protecting groups is fundamental to the successful synthesis of complex peptides and other multifunctional molecules. sigmaaldrich.comrsc.org
Carboxyl Group Activation and Coupling Reactions in Peptide Bond Formation
For Isopropoxycarbonyl-l-valine to participate in peptide bond formation, its carboxyl group must be activated to make it more susceptible to nucleophilic attack by the amino group of another amino acid. libretexts.orgcsbsju.edu Direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable. gcwgandhinagar.com
Activation is commonly achieved using coupling reagents, such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). gcwgandhinagar.com The mechanism involves the reaction of the carboxyl group of this compound with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic amino group of the incoming amino acid, forming the new peptide bond and releasing a urea (B33335) byproduct. csbsju.edu
To improve reaction efficiency and suppress side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. These additives can react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization than the O-acylisourea itself. peptide.com
Table 4: Common Methods for Carboxyl Group Activation
| Activation Method | Reagents | Key Intermediate |
|---|---|---|
| Carbodiimide Method | DCC, EDC | O-acylisourea |
| Active Ester Method | HOBt, HOAt (with a carbodiimide) | Active ester |
The choice of coupling reagent and conditions can significantly impact the yield and purity of the resulting peptide. researchgate.net
Maintenance of Chiral Integrity During Chemical Transformations
A critical consideration in peptide synthesis is the preservation of the stereochemical integrity of the chiral α-carbon of the amino acids. chemrxiv.org Racemization, the conversion of a chiral molecule into a mixture of enantiomers, can occur during both the activation and coupling steps. peptide.com
The primary mechanism for racemization during peptide bond formation involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. mdpi.com This can occur when the carboxyl group of the N-protected amino acid is activated. The carbonyl oxygen of the protecting group can act as an internal nucleophile, attacking the activated carboxyl group to form the oxazolone (B7731731). The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a loss of chirality. Subsequent nucleophilic attack by the incoming amine on the racemized oxazolone results in a peptide product with a mixture of stereoisomers. mdpi.com
Several strategies are employed to minimize racemization:
Use of Urethane-type Protecting Groups: Protecting groups like isopropoxycarbonyl, Boc, and Fmoc are known to suppress racemization compared to acyl-type protecting groups. The electronic nature of the urethane (B1682113) linkage disfavors the formation of the oxazolone intermediate. nih.gov
Addition of Racemization Suppressants: Additives like HOBt and HOAt can react with the activated carboxyl group to form active esters that are less prone to oxazolone formation. peptide.com
Controlled Reaction Conditions: Careful control of temperature, reaction time, and base concentration can help to minimize the extent of racemization. cdnsciencepub.com
By employing these strategies, the chiral integrity of this compound can be largely maintained throughout the process of peptide synthesis.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For Isopropoxycarbonyl-l-valine, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its proton and carbon framework.
Proton (¹H) NMR for Structural Fingerprinting
The ¹H NMR spectrum of this compound is expected to provide a distinct "fingerprint" of the molecule, with characteristic chemical shifts and coupling patterns for each proton. The expected signals would correspond to the protons of the valine side chain, the alpha-carbon, the amide group, and the isopropoxycarbonyl protecting group.
Expected ¹H NMR Data for this compound:
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Valine CH₃ (γ-protons) | ~0.9 - 1.1 | Doublet | ~6-7 |
| Valine CH (β-proton) | ~2.0 - 2.3 | Multiplet | |
| Valine CH (α-proton) | ~4.0 - 4.3 | Doublet of doublets | |
| Amide NH | ~5.0 - 6.0 | Doublet | ~7-9 |
| Isopropoxy CH₃ | ~1.2 - 1.4 | Doublet | ~6-7 |
| Isopropoxy CH | ~4.8 - 5.0 | Septet | ~6-7 |
| Carboxylic Acid OH | ~10 - 12 | Broad singlet |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Carbon-13 (¹³C) NMR for Backbone and Side Chain Analysis
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. This technique is crucial for confirming the carbon backbone and the presence of the isopropoxycarbonyl group.
Expected ¹³C NMR Data for this compound:
| Carbon Atom | Expected Chemical Shift (ppm) |
| Valine CH₃ (γ-carbons) | ~17 - 20 |
| Valine CH (β-carbon) | ~30 - 32 |
| Valine CH (α-carbon) | ~58 - 60 |
| Isopropoxy CH₃ | ~21 - 23 |
| Isopropoxy CH | ~68 - 70 |
| Urethane (B1682113) C=O | ~155 - 157 |
| Carboxylic Acid C=O | ~175 - 178 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Two-Dimensional (2D) NMR Techniques for Connectivity and Conformation
2D NMR experiments, such as COSY, HSQC, and HMBC, are instrumental in establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, cross-peaks would be expected between the α-proton and the β-proton of the valine residue, and between the β-proton and the γ-methyl protons. Similarly, a correlation would be seen between the isopropoxy methine proton and its methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal, for instance, the α-proton to the α-carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations would be expected from the amide proton to the α-carbon and the urethane carbonyl carbon.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H stretch | Amide |
| ~2850-3000 | C-H stretch | Aliphatic (valine and isopropoxy groups) |
| ~2500-3300 (broad) | O-H stretch | Carboxylic acid |
| ~1740-1760 | C=O stretch | Urethane carbonyl |
| ~1700-1725 | C=O stretch | Carboxylic acid carbonyl |
| ~1510-1550 | N-H bend | Amide II |
The presence of these characteristic absorption bands would confirm the key functional groups within the this compound structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound (molecular formula C₉H₁₇NO₄), the expected molecular weight is approximately 203.24 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 203 would be expected, although it might be weak. Key fragmentation patterns would likely involve:
Loss of the isopropoxy group (-OCH(CH₃)₂): leading to a fragment ion.
Loss of the isopropyl group from the valine side chain (-CH(CH₃)₂): a common fragmentation for valine derivatives.
Decarboxylation (-COOH): loss of the carboxylic acid group.
Cleavage of the amide bond.
Electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ at m/z 204 or the deprotonated molecule [M-H]⁻ at m/z 202.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound can be grown, this technique would provide definitive information on:
Bond lengths and angles: Precise measurements of all bond distances and angles within the molecule.
Conformation: The exact dihedral angles, defining the shape of the molecule in the solid state.
Intermolecular interactions: Details of hydrogen bonding (e.g., involving the carboxylic acid and amide groups) and van der Waals interactions that dictate the crystal packing.
The resulting crystal structure would offer an unambiguous confirmation of the molecule's constitution and stereochemistry. However, obtaining single crystals suitable for X-ray diffraction can be a significant challenge.
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the intrinsic electronic properties of a molecule. These calculations can provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.
A key aspect of quantum chemical calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
Furthermore, the spatial distribution of these orbitals provides information about the reactive sites within the molecule. The HOMO region is typically electron-rich and susceptible to electrophilic attack, while the LUMO region is electron-deficient and prone to nucleophilic attack. A detailed charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, would further delineate the electron-rich and electron-poor regions of Isopropoxycarbonyl-l-valine.
Table 1: Hypothetical HOMO-LUMO Energy Data for this compound
| Parameter | Hypothetical Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table is for illustrative purposes only. No experimental or theoretical data is currently available.
Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral peaks to the vibrational modes of the molecule, such as stretching, bending, and torsional motions of its functional groups. This correlation between theoretical and experimental spectra can confirm the molecular structure and provide insights into intramolecular forces. For this compound, this would involve analyzing the characteristic vibrations of the carbonyl groups, the N-H bond, and the isopropyl and valine side chains.
Computational methods can be employed to explore the potential energy surfaces of chemical reactions involving this compound. This allows for the identification of reaction pathways, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of a reaction, providing a quantitative measure of the reaction rate. Such studies would be invaluable in understanding the synthesis and degradation mechanisms of this compound.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable conformers and the energetic barriers between them. This information is critical for understanding how the molecule's shape influences its interactions with other molecules, such as enzymes or receptors.
Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Hirshfeld Surface)
The way molecules pack in a solid state and interact in solution is governed by intermolecular forces. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions. By mapping properties such as d_norm (a normalized contact distance) onto the molecular surface, regions of close contact and the nature of the intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) can be identified. For this compound, this analysis would reveal the role of the amide and carbonyl groups in forming hydrogen bonds and directing the crystal packing.
Prediction of Spectroscopic Parameters from Theoretical Models
Beyond vibrational spectra, computational models can predict a range of other spectroscopic parameters. For instance, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. Comparing these predicted values with experimental data is a powerful method for structure verification and elucidation.
Strategic Applications in Complex Organic and Peptide Synthesis
Functionality as a Chiral Auxiliary in Asymmetric Synthesis
The inherent chirality of L-valine makes isopropoxycarbonyl-L-valine a useful chiral auxiliary in asymmetric synthesis. ankara.edu.tr A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
The this compound can be attached to a molecule to create a diastereomeric intermediate. The steric bulk and conformational preferences of the valine side chain and the isopropoxycarbonyl group can then influence the approach of a reagent to a reactive center, favoring the formation of one stereoisomer over the other. ankara.edu.tr This strategy is a powerful tool for establishing stereocenters in a controlled manner, which is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules. wikipedia.org
| Chiral Auxiliary | Typical Application | Stereochemical Control Mechanism |
| This compound | Asymmetric alkylations, aldol (B89426) reactions, Diels-Alder reactions. | The chiral environment created by the auxiliary sterically hinders one face of the molecule, directing the incoming reagent to the opposite face. |
| Evans' Oxazolidinones | Asymmetric alkylations and aldol reactions. | The chiral oxazolidinone ring system effectively shields one face of the enolate. |
| Camphorsultam | Asymmetric Diels-Alder reactions and conjugate additions. | The rigid bicyclic structure provides a well-defined chiral environment. |
This table compares this compound to other common chiral auxiliaries, highlighting its potential applications and the general mechanism of stereochemical control.
Precursor for the Synthesis of High-Value Organic Intermediates
Beyond its direct use in peptide synthesis and as a chiral auxiliary, this compound serves as a precursor for the synthesis of a variety of high-value organic intermediates. The protected amino acid can undergo various chemical transformations at its carboxylic acid terminus, its side chain, or even the protecting group itself, to yield complex and functionally diverse molecules.
For instance, the carboxylic acid can be reduced to an alcohol or converted to an aldehyde, providing access to chiral amino alcohols and amino aldehydes. These are important building blocks in their own right. Furthermore, the isopropoxycarbonyl group can be modified or replaced, and the valine side chain can be functionalized, leading to the synthesis of unnatural amino acids or other chiral synthons. These intermediates are often employed in the total synthesis of natural products and in the development of novel pharmaceuticals.
Sophisticated Analytical Methodologies for N Isopropoxycarbonyl L Valine
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone for the analysis of N-Isopropoxycarbonyl-L-valine, enabling the separation of the main component from impurities and the determination of its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.
HPLC is a versatile and widely used technique for the analysis of N-protected amino acids like N-Isopropoxycarbonyl-L-valine. Method development typically focuses on reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.
For compounds like N-Isopropoxycarbonyl-L-valine, a C18 or C8 column is commonly employed. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The isopropoxycarbonyl group increases the hydrophobicity of the valine molecule, leading to good retention on reversed-phase columns.
Detection is usually achieved using a UV detector, as the carbamate (B1207046) linkage provides some UV absorbance. The selection of the detection wavelength is a critical parameter and is determined by scanning the UV spectrum of the compound. For related N-protected amino acids, wavelengths in the range of 200-220 nm are often used.
Method validation is performed according to established guidelines to ensure specificity, linearity, accuracy, and precision. moca.net.ua The calibration curves for similar N-protected amino acids have shown linearity over a wide concentration range. moca.net.ua
Table 1: Illustrative HPLC Parameters for the Analysis of N-Alkoxycarbonyl-L-valine Derivatives
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
The biological activity of chiral molecules is often stereospecific, making the determination of enantiomeric purity a critical aspect of quality control. For N-Isopropoxycarbonyl-L-valine, it is essential to quantify the presence of its D-enantiomer, N-Isopropoxycarbonyl-D-valine. Chiral HPLC is the method of choice for this purpose.
Chiral separation can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive. CSPs are more common and are available with a variety of chiral selectors, such as polysaccharide-based selectors (e.g., cellulose (B213188) or amylose (B160209) derivatives). These phases can separate enantiomers based on the formation of transient diastereomeric complexes with different stabilities.
For N-protected amino acids, including N-alkoxycarbonyl derivatives, polysaccharide-based CSPs have demonstrated excellent enantioseparation capabilities under reversed-phase or normal-phase conditions. phenomenex.com The choice of mobile phase, which can include mixtures of hexane/isopropanol or acetonitrile/water, is crucial for optimizing the resolution between the enantiomers.
Alternatively, derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), can be employed. tandfonline.com This converts the enantiomers into diastereomers, which can then be separated on a standard achiral reversed-phase column. tandfonline.com
Table 2: Example Chiral HPLC Conditions for N-Protected Amino Acid Enantiomers
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., cellulose-based, amylose-based) |
| Mobile Phase | Hexane/Ethanol or Methanol/Water mixtures |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 220 nm or 254 nm |
| Column Temperature | 25 °C |
Gas chromatography is another powerful technique for the analysis of amino acid derivatives. However, due to the low volatility of N-Isopropoxycarbonyl-L-valine, derivatization is typically required to convert it into a more volatile compound. Common derivatization approaches for amino acids include esterification of the carboxyl group and acylation of the amino group.
For N-Isopropoxycarbonyl-L-valine, the carboxyl group can be esterified (e.g., to its methyl or ethyl ester) to increase volatility. The resulting N-isopropoxycarbonyl-L-valine ester can then be analyzed by GC. The choice of the GC column is important, with capillary columns coated with nonpolar or moderately polar stationary phases being suitable.
Flame ionization detection (FID) is a common detection method for such derivatives. For enhanced sensitivity and structural information, GC coupled with mass spectrometry (GC-MS) can be utilized. researchgate.net
Advanced Spectrophotometric and Electrochemical Detection Methods
While UV detection is standard in HPLC, more advanced detection methods can offer enhanced sensitivity and selectivity.
Spectrophotometric Methods often rely on a chemical reaction that produces a colored product. For amino acids and their derivatives, the ninhydrin (B49086) reaction is a classic example, resulting in a purple-colored product that can be measured colorimetrically. semanticscholar.orgnih.gov However, this method requires a free amino group and would necessitate the hydrolysis of the isopropoxycarbonyl group prior to analysis. Other reagents, such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, can also be used for fluorometric detection after deprotection.
Electrochemical Detection can be a highly sensitive and selective method for compounds that can be oxidized or reduced. While N-Isopropoxycarbonyl-L-valine itself is not electrochemically active, derivatization or coupling with an electroactive species could potentially enable its detection. This is an area for further methods development.
Quantitative Analysis Approaches (e.g., Titrimetric, LC-MS Quantitation)
For the accurate quantification of N-Isopropoxycarbonyl-L-valine, several approaches can be employed.
Titrimetric Analysis , specifically acid-base titration, is a classic and reliable method for the quantification of acidic compounds. researchgate.net N-Isopropoxycarbonyl-L-valine, having a free carboxylic acid group, can be titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521). lsu.eduamrita.eduyoutube.com The endpoint can be determined potentiometrically or by using a suitable indicator. This method is often used for assay determination in bulk material.
LC-MS Quantitation offers high sensitivity and selectivity, making it ideal for the determination of low levels of the compound or for its analysis in complex matrices. Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.
For N-Isopropoxycarbonyl-L-valine, an electrospray ionization (ESI) source in positive or negative ion mode would likely be used. In positive ion mode, the protonated molecule [M+H]+ would be monitored, while in negative ion mode, the deprotonated molecule [M-H]- would be observed. By using tandem mass spectrometry (MS/MS), specific fragment ions can be monitored in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, providing exceptional selectivity and low limits of detection. researchgate.net
Table 3: Potential LC-MS Parameters for N-Isopropoxycarbonyl-L-valine Quantitation
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Monitored Transition (SRM) | Parent Ion → Product Ion (e.g., [M+H]+ → specific fragment) |
| Collision Energy | Optimized for the specific transition |
| Dwell Time | 100-200 ms |
| LC Conditions | As per developed HPLC method |
Emerging Research Frontiers and Future Directions
Development of More Efficient and Environmentally Benign Synthetic Routes
The classical synthesis of N-protected amino acids like Isopropoxycarbonyl-L-valine often involves multi-step procedures that can be resource-intensive. A primary frontier of research is the development of more streamlined and sustainable synthetic methodologies. Current efforts are geared towards improving reaction efficiency, minimizing waste, and utilizing greener solvents and reagents.
One area of investigation is the use of enzyme-catalyzed reactions. Biocatalysis offers a promising alternative to traditional chemical methods, potentially leading to higher yields and improved stereoselectivity under milder reaction conditions. The goal is to create synthetic pathways that are not only more efficient but also have a reduced environmental footprint, aligning with the principles of green chemistry. Researchers are also exploring flow chemistry techniques, which can offer better control over reaction parameters, leading to improved purity and yield while reducing solvent usage.
Novel Applications Beyond Traditional Peptide Chemistry
While this compound is well-established as a protecting group in peptide synthesis, its potential applications in other areas of chemistry are an active field of research. The unique structural features of this compound, including its chirality and functional groups, make it an attractive building block for the synthesis of complex organic molecules.
One of the most promising new applications is in the field of asymmetric synthesis, where it can be used as a chiral auxiliary to control the stereochemical outcome of reactions. This is particularly valuable in the pharmaceutical industry for the synthesis of enantiomerically pure drugs. Furthermore, derivatives of this compound are being investigated for their potential as catalysts in various organic transformations. For instance, its derivatives are being explored in the development of fungicides. The compound is a component of Valifenalate, a carboxamide used to protect crops like grapes and tomatoes from mildew.
Integration with Automated Synthesis and High-Throughput Screening Platforms
The drive for accelerated discovery in drug development and materials science has led to the increasing use of automated synthesis and high-throughput screening (HTS). This compound is being adapted for use in these sophisticated platforms. In automated peptide synthesizers, the use of pre-loaded resins with iPOC-L-Val can streamline the synthesis process, enabling the rapid production of peptide libraries.
These libraries, containing hundreds or even thousands of different peptides, can then be screened using HTS to identify compounds with desired biological activities. This integration allows researchers to explore vast chemical spaces efficiently, significantly speeding up the process of identifying new therapeutic leads or functional materials. The development of robust and reliable methods for incorporating this compound into these automated workflows is a key area of ongoing research.
Advanced Computational Design and Optimization of N-Isopropoxycarbonyl-L-valine Derivatives
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. These techniques are being applied to the design and optimization of novel derivatives of this compound with tailored properties. By using computational methods, researchers can predict the physicochemical properties and biological activities of virtual compounds before they are synthesized in the lab.
This in silico approach allows for the rational design of derivatives with enhanced stability, solubility, or binding affinity for a specific biological target. For example, computational studies can be used to explore how modifications to the isopropoxycarbonyl group or the valine side chain affect the conformation and function of the resulting molecule. This predictive power helps to prioritize synthetic targets, saving time and resources in the experimental discovery process.
Exploration of Stereochemical Control in Complex Molecular Architectures
The precise control of stereochemistry is a fundamental challenge in the synthesis of complex natural products and pharmaceuticals. The inherent chirality of this compound makes it a valuable tool for addressing this challenge. Researchers are exploring its use as a chiral building block or auxiliary to guide the formation of specific stereoisomers in complex multi-step syntheses.
By incorporating this compound into a synthetic route, chemists can influence the three-dimensional arrangement of atoms in the target molecule. This level of control is crucial, as different stereoisomers of a compound can have vastly different biological activities. The development of new synthetic strategies that leverage the stereochemical information encoded in this compound is an active and important area of research, with significant implications for the synthesis of next-generation therapeutics and complex materials.
Q & A
Q. How can researchers experimentally determine the purity and structural integrity of Isopropoxycarbonyl-L-valine?
Methodological Answer:
- Use High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) to assess purity. Set the mobile phase to a gradient of acetonitrile/water with 0.1% trifluoroacetic acid to resolve impurities .
- Confirm structural integrity via Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). Compare observed chemical shifts to literature values for valine derivatives, focusing on the isopropoxycarbonyl group’s characteristic peaks (e.g., carbonyl carbon at ~155–160 ppm in ¹³C NMR) .
- Validate results with mass spectrometry (MS) to confirm molecular weight (e.g., ESI-MS in positive ion mode) .
Q. What experimental approaches are recommended to evaluate the stability of this compound under varying storage conditions?
Methodological Answer:
- Design a stability-indicating study with controlled variables: temperature (e.g., 4°C, 25°C, 40°C), humidity (e.g., 60% RH), and light exposure. Use HPLC to monitor degradation products over time .
- Include accelerated stability testing (e.g., 40°C/75% RH for 6 months) to predict shelf life. Compare results to ICH guidelines for pharmaceutical intermediates .
- For hydrolytic stability, incubate the compound in buffers of varying pH (2–12) and analyze via TLC or NMR to identify cleavage products (e.g., free valine) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound across literature sources?
Methodological Answer:
- Conduct a systematic literature review to identify variables affecting yields (e.g., solvent polarity, coupling reagents, reaction time). Use frameworks like PICO to structure the analysis (e.g., Population: reaction conditions; Intervention: reagent choice; Comparison: yield outcomes) .
- Perform reproducibility studies under controlled conditions, testing conflicting methodologies. For example, compare carbodiimide-mediated coupling (e.g., DCC) vs. mixed carbonate methods, monitoring intermediates via IR spectroscopy .
- Apply statistical tools (e.g., ANOVA) to determine if yield differences are significant. Report confidence intervals and effect sizes to contextualize findings .
Q. What computational strategies can predict the reactivity of this compound in peptide synthesis?
Methodological Answer:
- Use Density Functional Theory (DFT) to model the compound’s electronic structure. Calculate Fukui indices to identify nucleophilic/electrophilic sites, focusing on the carbonyl and isopropoxy groups .
- Simulate reaction pathways (e.g., acylation) using software like Gaussian or ORCA. Compare activation energies of competing mechanisms (e.g., concerted vs. stepwise) .
- Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) and correlate computational data with experimental outcomes .
Q. How can researchers develop a sensitive analytical method for trace-level quantification of this compound in complex matrices?
Methodological Answer:
- Optimize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters:
- Column: HILIC for polar compounds.
- Ionization: Electrospray ionization (ESI) in positive mode.
- MRM transitions: Select precursor → product ions (e.g., m/z 245 → 128) .
Methodological Best Practices
- Experimental Design : Use control variables (e.g., temperature, solvent purity) to minimize confounding factors. Document protocols in detail to ensure reproducibility .
- Data Contradictions : Apply root-cause analysis (e.g., Ishikawa diagrams) to identify sources of variability (e.g., reagent lot differences, instrumentation drift) .
- Literature Integration : Cross-reference synthetic protocols with Reaxys or SciFinder for updated procedures and spectroscopic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
